2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-propylacetamide
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Overview
Description
2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-propylacetamide is an organic compound with a complex structure It is characterized by the presence of a cyanophenyl group, an amino group, and an oxoethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-propylacetamide typically involves multiple steps. One common method includes the reaction of 4-cyanophenylamine with ethyl oxalyl chloride to form an intermediate, which is then reacted with N-propylacetamide under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to amine derivatives .
Scientific Research Applications
2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-propylacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-propylacetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-[(4-cyanophenyl)amino]acetic acid: Shares the cyanophenyl group but differs in its overall structure and properties.
4-[(4-O-sulfamoylbenzyl)(4-cyanophenyl)amino]-4H-[1,2,4]-triazole: Another compound with a cyanophenyl group, used in different research contexts.
Uniqueness
Its structure allows for versatile modifications, making it valuable in various fields of research .
Properties
Molecular Formula |
C14H17N3O3 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
2-[2-(4-cyanoanilino)-2-oxoethoxy]-N-propylacetamide |
InChI |
InChI=1S/C14H17N3O3/c1-2-7-16-13(18)9-20-10-14(19)17-12-5-3-11(8-15)4-6-12/h3-6H,2,7,9-10H2,1H3,(H,16,18)(H,17,19) |
InChI Key |
SPUZQJTWJSCASQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)COCC(=O)NC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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